molecular formula C9H13IN2O2 B2620571 ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate CAS No. 1946812-82-3

ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B2620571
CAS No.: 1946812-82-3
M. Wt: 308.119
InChI Key: SULYZVFNTFLWQR-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position, an iodine atom at the 3-position, and a propyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-iodoacrylate with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions often involve the use of a base such as sodium ethoxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 3-azido or 3-cyano derivatives.

    Reduction: Formation of ethyl 3-iodo-1-propyl-1H-pyrazole-4-methanol.

    Oxidation: Formation of ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals targeting various diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and ester group play crucial roles in binding to the target molecules, while the pyrazole ring provides stability and specificity.

Comparison with Similar Compounds

Ethyl 3-iodo-1-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 3-bromo-1-propyl-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.

    Ethyl 3-chloro-1-propyl-1H-pyrazole-4-carboxylate: Chlorine substitution may lead to different chemical and biological properties.

    Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate: Methyl substitution at the 1-position instead of propyl, which can influence its steric and electronic characteristics.

This compound stands out due to the presence of the iodine atom, which can participate in unique interactions and reactions compared to its halogenated counterparts.

Properties

IUPAC Name

ethyl 3-iodo-1-propylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULYZVFNTFLWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)I)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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